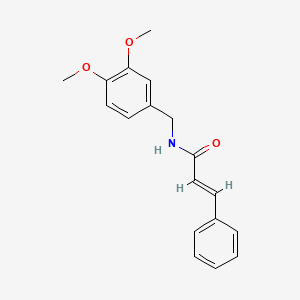
(E)-N-(3,4-dimethoxybenzyl)-3-phenyl-2-propenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-N-(3,4-dimethoxybenzyl)-3-phenyl-2-propenamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported. For instance, the synthesis of a novel compound analogue of capsinoids, the (±)-3,4-dimethoxybenzyl-4-methyloctanoate, has been described . Another study reported the use of p-methoxybenzyl (PMB), 3,4-dimethoxybenzyl (DMB), p-chlorobenzyl (PCB) and p-iodobenzyl (PIB) ethers to enable the construction of a disaccharide .Chemical Reactions Analysis
The chemical reactions involving compounds similar to “this compound” have been studied. For example, the hypervalent iodine(III) reagent phenyliodine bis(trifluoroacetate) (PIFA) has been found to be an efficient reagent for the chemoselective deprotection of 3,4DMB ethers in the presence of benzyl, p-methoxybenzyl, methoxymethyl, tert-butyldimethylsilyl, and tert-butyldiphenylsilyl ethers under mild conditions .Applications De Recherche Scientifique
Protecting Group in Organic Synthesis
The 3,4-dimethoxybenzyl moiety has been utilized as a novel N-protecting group in the synthesis of organic compounds. For instance, it has been applied to protect 1,2-thiazetidine 1,1-dioxides derivatives, showcasing its utility in facilitating subsequent synthetic transformations and its smooth removal under certain conditions (Grunder-Klotz & Ehrhardt, 1991).
Photoremovable Protecting Groups
In the context of light-sensitive protecting groups, the research highlights the utility of photolabile groups, such as 3,4-dimethoxybenzyl, for the temporary protection of functional groups in complex organic syntheses. These groups enable selective deprotection through photolysis, illustrating a strategic approach to sequential reactions in the synthesis of polyfunctional molecules (Pillai, 1980).
Pharmaceutical Research
The compound and its derivatives have potential implications in pharmaceutical research. For example, structural analogs have been explored for their hypoxia inducible factor-1 (HIF-1) pathway inhibition, demonstrating anticancer activity in animal models. This highlights the compound's relevance in the development of novel cancer therapeutics through modulation of the HIF-1 pathway (Mun et al., 2012).
Material Science Applications
In material science, benzoxazine-based compounds, closely related in structure, have been utilized for the synthesis of nano-structured ceria (CeO2) via thermal decomposition. This process demonstrates the compound's utility in generating materials with potential applications in catalysis, energy storage, and environmental remediation (Veranitisagul et al., 2011).
Novel Insecticides
Research has also explored the synthesis of novel compounds with significant activity against lepidopterous pests. This indicates the potential of derivatives for use in developing new insecticides with unique modes of action, contributing to integrated pest management strategies (Tohnishi et al., 2005).
Propriétés
IUPAC Name |
(E)-N-[(3,4-dimethoxyphenyl)methyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-21-16-10-8-15(12-17(16)22-2)13-19-18(20)11-9-14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H,19,20)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNLOMNBACBNCA-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C=CC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CNC(=O)/C=C/C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

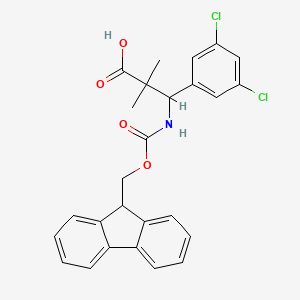
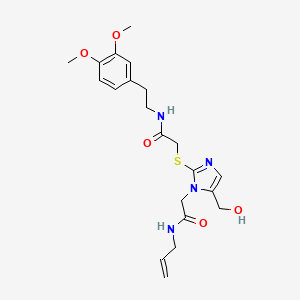

![N-(4-bromophenyl)-N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]methanesulfonamide](/img/structure/B2926441.png)
![6-Benzyl-3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2926443.png)
![(1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 4-cyanobenzenecarboxylate](/img/structure/B2926445.png)


![8-(4-fluorophenyl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2926452.png)
![(3E)-3-{[(2,3-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2926453.png)
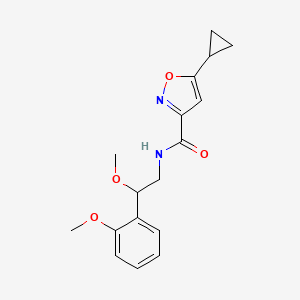
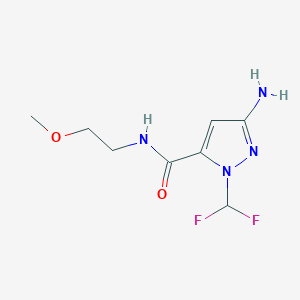
![9-benzyl-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2926459.png)
